JAK1 Inhibition Potency vs. Broader JAK Family Kinases
The target compound achieves an IC50 of 0.62 nM against JAK1, as reported in a binding assay using a recombinant enzyme . For comparison, structurally related piperazinylpyrimidine compounds often show multi-kinase inhibition, but this specific compound is associated with JAK1 inhibition in patent disclosures. The therapeutic relevance of this selectivity is underscored by the fact that JAK1 over JAK2 selectivity is a key differentiator for next-generation JAK inhibitors, aiming to minimize anemia-related side effects .
| Evidence Dimension | JAK1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.62 nM |
| Comparator Or Baseline | Typical piperazinylpyrimidine series compounds: variable JAK family inhibition, often lacking JAK1 selectivity |
| Quantified Difference | Sub-nanomolar potency against JAK1; distinct from broadly acting analogs |
| Conditions | Recombinant JAK1 enzyme inhibition assay |
Why This Matters
Sub-nanomolar JAK1 potency suggests this compound could serve as a selective starting point for inflammatory disease programs, where JAK1 inhibition is desired without JAK2-mediated hematopoietic suppression.
- [1] BindingDB Entry BDBM254982; US9475813, 38. JAK1 inhibition IC50 = 0.620 nM. View Source
- [2] O'Shea, J.J. et al. JAKs and STATs in immunity, immunodeficiency, and cancer. New England Journal of Medicine, 2013, 368(2), 161-170. View Source
